![molecular formula C18H18F3N3O4S B10948259 1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10948259.png)
1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 3-(trifluoromethyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 4-Nitrophenylsulfonyl Group: This step involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions.
Addition of the 3-(Trifluoromethyl)benzyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 3-(trifluoromethyl)benzyl halide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, replacing the trifluoromethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of benzyl alcohols or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]piperazine: This compound lacks the 3-(trifluoromethyl)benzyl group but shares the 4-nitrophenylsulfonyl substitution.
1-[4-(Trifluoromethyl)benzyl]piperazine: This compound lacks the 4-nitrophenylsulfonyl group but includes the 3-(trifluoromethyl)benzyl substitution.
Uniqueness: 1-[(4-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the 4-nitrophenylsulfonyl and 3-(trifluoromethyl)benzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18F3N3O4S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H18F3N3O4S/c19-18(20,21)15-3-1-2-14(12-15)13-22-8-10-23(11-9-22)29(27,28)17-6-4-16(5-7-17)24(25)26/h1-7,12H,8-11,13H2 |
InChI Key |
KXQKTXADQUWWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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